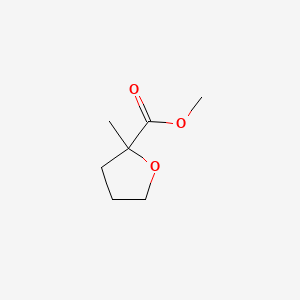

Methyl 2-Methyltetrahydrofuran-2-carboxylate

説明

特性

IUPAC Name |

methyl 2-methyloxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSQEOFZMFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704885 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218915-91-3 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Levulinic Acid Derivatives: Methyl Levulinate and 2-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid, a versatile platform chemical derived from the degradation of C6 sugars, serves as a crucial starting material for the synthesis of a variety of value-added chemicals. This technical guide provides a comprehensive overview of the synthesis of two key derivatives: methyl levulinate and 2-methyltetrahydrofuran (2-MTHF). While the direct synthesis of methyl 2-methyltetrahydrofuran-2-carboxylate from levulinic acid is not a commonly described pathway, this guide explores the synthesis of structurally related and industrially significant compounds. Detailed experimental protocols, quantitative data, and reaction pathways are presented to assist researchers in the development of sustainable chemical processes.

Introduction

The quest for sustainable and bio-based chemicals has positioned levulinic acid as a cornerstone of modern biorefineries. Its unique bifunctional nature, containing both a ketone and a carboxylic acid group, allows for a diverse range of chemical transformations into biofuels, solvents, and specialty chemicals. This guide focuses on two primary conversion pathways originating from levulinic acid: esterification to produce methyl levulinate and a multi-step transformation involving cyclization and hydrogenation to yield 2-methyltetrahydrofuran (2-MTHF).

Synthesis of Methyl Levulinate

Methyl levulinate is a valuable green solvent and a precursor for the synthesis of other chemicals. The most common method for its production is the direct esterification of levulinic acid with methanol in the presence of an acid catalyst.

Reaction Pathway

The esterification of levulinic acid with methanol is a reversible reaction that is typically catalyzed by strong acids.

Caption: Esterification of Levulinic Acid to Methyl Levulinate.

Experimental Protocols

Catalyst: Solid acid catalysts such as Zr-MOFs (UiO-66 and UiO-66-NH2) have shown high activity and selectivity.[1]

Batch Reactor Protocol:

-

In a glass batch reactor equipped with a magnetic stirrer and a reflux condenser, combine levulinic acid and methanol. A typical molar ratio of methanol to levulinic acid is 15:1.[1]

-

Add the solid acid catalyst (e.g., 0.05 g of UiO-66-NH2).[1]

-

Heat the reaction mixture to 65 °C with constant stirring.[1]

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every hour) and analyzing them using gas chromatography (GC) and mass spectrometry (MS).[1]

-

The reaction is typically complete within 5 hours.[1]

Autoclave Protocol (Pressurized System):

-

In a pressure autoclave, combine levulinic acid, methanol (1:15 molar ratio), and the catalyst.[1]

-

Seal the autoclave and pressurize if required by the specific protocol.

-

Heat the mixture to the desired temperature (e.g., optimized conditions may vary).

-

Maintain the reaction for a shorter duration, for example, 1 hour, as higher temperatures and pressures can accelerate the reaction.[1]

Quantitative Data

| Catalyst | System | Temperature (°C) | Time (h) | Molar Ratio (MeOH:LA) | Methyl Levulinate Yield (%) | Reference |

| UiO-66-NH2 (ultrasound, 60°C synthesis) | Batch | 65 | 5 | 15:1 | 67.77 | [1] |

| UiO-66-NH2 (ultrasound, 60°C synthesis) | Autoclave | - | 1 | 15:1 | 85.89 | [1] |

Synthesis of 2-Methyltetrahydrofuran (2-MTHF) from Levulinic Acid

The conversion of levulinic acid to 2-MTHF is a multi-step process that typically proceeds through the intermediate γ-valerolactone (GVL).[2] This pathway involves an initial intramolecular cyclization and reduction, followed by hydrogenation.

Reaction Pathway

The overall transformation involves the hydrogenation of the ketone, cyclization to form GVL, and subsequent hydrogenation of the lactone to yield 2-MTHF.[2]

Caption: Synthesis of 2-MTHF from Levulinic Acid.

Experimental Protocols

Catalyst: Bimetallic catalysts such as Ni-Fe supported on SBA-15 have been shown to be effective.[3]

Protocol using Methanol as a Hydrogen Donor:

-

Prepare the Ni-Fe/SBA-15 catalyst by co-impregnation of SBA-15 with solutions of nickel(II) nitrate hexahydrate and iron(III) nitrate nonahydrate.[3]

-

Calcine the catalyst under a nitrogen atmosphere and subsequently reduce it under a hydrogen flow.[3]

-

In a batch reactor, charge the levulinic acid, the Ni-Fe/SBA-15 catalyst, and methanol, which serves as both the solvent and the hydrogen donor.[3]

-

Heat the reaction mixture to 200 °C and maintain for 180 minutes for complete conversion.[3]

-

Monitor the reaction by analyzing samples via GC-MS.

Catalyst: Cobalt supported on silica (Co/SiO2) can be used for the hydroconversion of GVL.[4]

Protocol for GVL to 2-MTHF Conversion:

-

In a high-pressure reactor, charge the GVL and the Co/SiO2 catalyst.

-

Pressurize the reactor with hydrogen.

-

Heat the reaction mixture to a temperature of around 225 °C.[4]

-

Maintain the reaction under stirring for a specified duration. The reaction progress can be monitored by GC analysis.

-

After the reaction, cool the reactor, depressurize, and separate the catalyst from the product mixture.

Quantitative Data

| Reactant | Catalyst | Temperature (°C) | Time (min) | Product | Selectivity (%) | Conversion (%) | Reference |

| Levulinic Acid | 5Ni-3Fe/SBA-15 | 200 | 180 | GVL | 100 | 100 | [3] |

| GVL | Co/SiO2 | 200 | - | 2-MTHF | ~75 | ~40 | [4] |

| GVL | Co/SiO2 | 225 | - | 2-MTHF | - | ~100 | [4] |

Alternative Intermediate: α-Angelica Lactone

Another important intermediate that can be synthesized from levulinic acid is α-angelica lactone. This compound can subsequently be converted to alkyl levulinates.

Reaction Pathway

α-Angelica lactone is formed through the intramolecular condensation and dehydration of levulinic acid.[5]

Caption: Synthesis of α-Angelica Lactone from Levulinic Acid.

Experimental Protocol for α-Angelica Lactone Synthesis

Catalyst: Inorganic liquid acids (e.g., sulfuric acid, phosphoric acid) or solid acid catalysts can be used.[3]

Protocol:

-

In a reaction vessel, charge levulinic acid and the acid catalyst (1-10% by weight of levulinic acid).[3]

-

Heat the mixture to a temperature between 100-150 °C under vacuum (20-150 mmHg).[3]

-

The α-angelica lactone formed is distilled from the reaction mixture and collected by condensation at a controlled temperature of 60-90 °C.[3]

-

Unreacted levulinic acid is refluxed back into the reaction system.[3]

This continuous removal of the product drives the equilibrium towards the formation of α-angelica lactone. High selectivity and purity of the product can be achieved with this method.[3]

Conclusion

Levulinic acid is a highly versatile and valuable platform chemical for the synthesis of a range of important derivatives. This guide has detailed the synthetic pathways and experimental considerations for the production of methyl levulinate and 2-methyltetrahydrofuran. While the direct synthesis of this compound from levulinic acid is not a well-established route, the information provided on related and synthetically accessible molecules offers valuable insights for researchers in the field of green chemistry and drug development. The continued exploration of efficient catalytic systems and process optimization will further enhance the utility of levulinic acid as a sustainable feedstock for the chemical industry.

References

- 1. CICECO Publication » γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts [ciceco.ua.pt]

- 2. mdpi.com [mdpi.com]

- 3. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Preparation of Methyl 2-Methyltetrahydrofuran-2-carboxylate from Furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a viable synthetic pathway for the preparation of methyl 2-methyltetrahydrofuran-2-carboxylate, a valuable heterocyclic building block, originating from the biomass-derived platform chemical, furfural. The synthesis involves a multi-step process commencing with the catalytic hydrogenation of furfural to 2-methyltetrahydrofuran (2-MTHF). Subsequently, 2-MTHF undergoes regioselective deprotonation at the C2 position followed by carboxylation to yield 2-methyltetrahydrofuran-2-carboxylic acid. The final step involves the esterification of this carboxylic acid to afford the target methyl ester. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for key transformations, and a summary of relevant quantitative data to support further research and development in this area.

Introduction

Furfural, a renewable aldehyde derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of a wide array of value-added chemicals. Among these, 2-methyltetrahydrofuran (2-MTHF) has gained significant attention as a green solvent and a key intermediate for the production of biofuels and specialty chemicals. The functionalization of the 2-MTHF ring to introduce additional chemical handles, such as a carboxylate group, further expands its utility in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This guide focuses on the synthesis of this compound, a derivative with potential applications as a non-polar aprotic solvent and as a precursor for more complex molecular architectures.

Overall Synthetic Pathway

The preparation of this compound from furfural can be envisioned through a three-stage process. The logical workflow for this synthesis is outlined below.

Caption: Overall synthetic workflow from furfural.

Stage 1: Synthesis of 2-Methyltetrahydrofuran (2-MTHF) from Furfural

The initial step involves the conversion of furfural to 2-MTHF. This transformation is typically achieved through catalytic hydrogenation, which proceeds via a series of intermediates including furfuryl alcohol and 2-methylfuran.

Reaction Pathway

The hydrogenation of furfural to 2-MTHF involves the reduction of the aldehyde group and the furan ring. A plausible reaction pathway is depicted below.

Caption: Reaction pathway for the hydrogenation of furfural.

Experimental Protocols and Quantitative Data

A variety of catalytic systems have been developed for this conversion. The following table summarizes key experimental conditions and reported yields for the synthesis of 2-MTHF from furfural.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Furfural Conv. (%) | 2-MTHF Yield (%) | Reference |

| Pd/C | 150 | 50 | Dioxane | >99 | 95 | [1] |

| Ni-P@C | 260 | 20 | - | >99 | 72.2 | [1] |

| Ir-ReOx/SiO2 | - | 60 | Water | - | 26.9 | [1] |

Note: The yields and conversion rates can vary significantly based on the specific catalyst preparation method and reaction setup.

Stage 2: Synthesis of 2-Methyltetrahydrofuran-2-carboxylic Acid

The introduction of a carboxyl group at the C2 position of 2-MTHF is a critical step. This can be achieved through the deprotonation of the C2-hydrogen, which is activated by the adjacent oxygen atom, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Reaction Pathway and Mechanism

The reaction proceeds via the formation of a lithiated intermediate, which then acts as a nucleophile towards carbon dioxide.

Caption: Pathway for the carboxylation of 2-MTHF.

2-Methyltetrahydrofuran is known to be more stable towards lithiation than tetrahydrofuran (THF), which can undergo rapid decomposition.[2] This enhanced stability makes the regioselective deprotonation at the C2 position a feasible synthetic strategy.

Experimental Protocol (Proposed)

While specific literature detailing a full experimental protocol for this exact transformation is scarce, a general procedure based on analogous reactions is proposed below.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reaction Mixture: The flask is charged with anhydrous 2-methyltetrahydrofuran as the solvent and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of sec-butyllithium (s-BuLi) in cyclohexane is added dropwise to the stirred solution of 2-MTHF while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation.

-

Carboxylation: Gaseous carbon dioxide, dried by passing through a sulfuric acid trap, is bubbled through the reaction mixture. Alternatively, the mixture can be poured onto an excess of crushed dry ice.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methyltetrahydrofuran-2-carboxylic acid.

Note: Optimization of reaction time, temperature, and stoichiometry of the base is crucial for achieving high yields.

Stage 3: Synthesis of this compound

The final step is the esterification of the 2-methyltetrahydrofuran-2-carboxylic acid to its corresponding methyl ester. Fischer esterification is a common and effective method for this transformation.

Reaction Pathway

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Caption: Fischer esterification of the carboxylic acid.

Experimental Protocol

A general procedure for Fischer esterification is provided below. This protocol can be adapted for the specific substrate.[3][4][5][6]

-

Reaction Setup: A round-bottom flask is charged with 2-methyltetrahydrofuran-2-carboxylic acid and an excess of methanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude this compound. Further purification can be achieved by distillation or column chromatography.

Quantitative Data

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Time | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 30 min | - | [3] |

| Acetic Acid | Isopentyl Alcohol | H₂SO₄ | Reflux | 45 min | - | [4] |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux | 1 hour | - | [5] |

Conclusion

The synthesis of this compound from furfural represents a promising route for the valorization of biomass. The key steps involve the well-established catalytic hydrogenation of furfural to 2-MTHF, followed by a more challenging but feasible C-H functionalization via deprotonation and carboxylation, and concluding with a standard esterification. While the overall pathway is chemically sound, further research is required to optimize the experimental conditions, particularly for the carboxylation step, to achieve high overall yields and develop a scalable and economically viable process. This guide provides a solid foundation for researchers and professionals to embark on the synthesis and exploration of this and related valuable heterocyclic compounds derived from renewable resources.

References

An In-depth Technical Guide to Methyl 2-Methyltetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Methyltetrahydrofuran-2-carboxylate (CAS No. 1218915-91-3) is a heterocyclic ester of significant interest in synthetic organic chemistry. Its structure, featuring a chiral center at the C2 position of the tetrahydrofuran ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and role as a key intermediate in the synthesis of the diuretic drug Mefruside.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available in public literature, its basic properties have been identified. Commercial suppliers describe the compound as a white powder or liquid, with a purity typically ranging from 95% to over 98%.[1]

Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: Tetrahydro-2-methyl-2-furancarboxylic Acid Methyl Ester, Methyl 2-Methyltetrahydro-2-Furancarboxylate[2]

-

CAS Number: 1218915-91-3[2]

-

Molecular Formula: C₇H₁₂O₃[2]

-

Molecular Weight: 144.17 g/mol [2]

Tabulated Physical Data

| Property | Value | Source(s) |

| Appearance | White powder or liquid | [1] |

| Purity | ≥95% - 98% | [1] |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

For comparison, the physical properties of the closely related, non-methylated compound, Methyl tetrahydrofuran-2-carboxylate (CAS No. 37443-42-8), are provided below. It is important to note that these values are not for the title compound and should be used with caution as a rough estimation.

| Property (for Methyl tetrahydrofuran-2-carboxylate) | Value | Source(s) |

| Density | 1.11 g/cm³ | [2] |

| Boiling Point | 180 °C at 680 mmHg | [2] |

| Refractive Index | n20/D 1.44 | [2] |

Synthesis and Reactivity

This compound is primarily recognized as a key intermediate in the synthesis of Mefruside, a diuretic medication.[3] While specific, detailed experimental protocols for the industrial synthesis of this intermediate are proprietary, the general synthetic approach can be inferred from established organic chemistry principles.

Logical Synthesis Workflow

The synthesis of this compound likely involves the esterification of 2-Methyltetrahydrofuran-2-carboxylic acid with methanol. This reaction is typically acid-catalyzed. The precursor, 2-Methyltetrahydrofuran-2-carboxylic acid, can be synthesized through various routes, potentially starting from furan-based platform chemicals derived from renewable resources.

Caption: A plausible synthetic pathway to this compound.

Role in Drug Development: Intermediate for Mefruside

The primary documented application of this compound is its role as a crucial intermediate in the manufacturing of Mefruside.[3] Mefruside is a diuretic used for the treatment of edema and hypertension. The synthesis of such active pharmaceutical ingredients (APIs) often involves multi-step processes where the purity and characterization of each intermediate are critical for the quality and efficacy of the final drug product.

Caption: The role of the title compound in the synthesis of Mefruside.

Spectroscopic Data

A comprehensive set of publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is currently unavailable. The acquisition and analysis of such data are crucial for the unambiguous identification and quality control of this compound in research and manufacturing settings.

Safety and Handling

Safety data sheets from commercial suppliers indicate that this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic compound with a significant, albeit specialized, role in the pharmaceutical industry. While a complete, publicly available dataset of its chemical and physical properties is yet to be established, its identity, molecular structure, and function as an intermediate for the diuretic Mefruside are well-documented. Further research into the detailed characterization and exploration of other potential synthetic applications of this molecule would be a valuable contribution to the field of medicinal and organic chemistry.

References

Physical properties of Methyl 2-Methyltetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyltetrahydrofuran-2-carboxylate (CAS No. 1218915-91-3) is a heterocyclic ester with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center at the C2 position of the tetrahydrofuran ring, makes it an interesting target for stereoselective synthesis and as a precursor for novel chemical entities. This technical guide provides a summary of its known properties and outlines general experimental protocols for its synthesis and the determination of its physical characteristics.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1218915-91-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₃ | [2][6] |

| Molecular Weight | 144.17 g/mol | [6] |

| Synonyms | Methyl 2-methyloxolane-2-carboxylate, Tetrahydro-2-methyl-2-furancarboxylic acid methyl ester | [2] |

Synthesis Pathway

The synthesis of this compound can be achieved through the Fischer esterification of 2-Methyltetrahydrofuran-2-carboxylic acid with methanol, catalyzed by a strong acid.

Caption: Fischer Esterification for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (General Fischer Esterification Protocol)

This protocol describes a general method for the synthesis of esters from a carboxylic acid and an alcohol.

Materials:

-

2-Methyltetrahydrofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, combine 2-Methyltetrahydrofuran-2-carboxylic acid and an excess of methanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (excess methanol) under reduced pressure using a rotary evaporator to yield the crude ester.

-

The product can be further purified by distillation.

Determination of Physical Properties

The following are general experimental protocols for the determination of key physical properties of a liquid ester.

1. Boiling Point Determination

-

Apparatus: A distillation apparatus consisting of a small distilling flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

Place a small volume of the purified ester into the distilling flask along with a boiling chip.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask.

-

Heat the flask gently.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature at which the liquid condenses on the thermometer bulb and drips into the condenser.

-

2. Density Measurement

-

Apparatus: A pycnometer or a density meter.

-

Procedure (using a pycnometer):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it again. The temperature of the water should be recorded.

-

Empty and dry the pycnometer, then fill it with the sample ester and weigh it.

-

The density of the ester is calculated using the formula: Density of ester = (mass of ester / mass of water) * density of water at the recorded temperature.

-

3. Refractive Index Measurement

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of the ester onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (usually 20°C or 25°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

-

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow from synthesis to the characterization of the physical properties of this compound.

References

- 1. This compound | 1218915-91-3 [amp.chemicalbook.com]

- 2. CAS 1218915-91-3: methyl 2-methyloxolane-2-carboxylate [cymitquimica.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. 1218915-91-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1218915-91-3|this compound|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

In-Depth Technical Guide: Methyl 2-Methyltetrahydrofuran-2-carboxylate

CAS Number: 1218915-91-3

Introduction

Methyl 2-methyltetrahydrofuran-2-carboxylate is a heterocyclic ester with the chemical formula C₇H₁₂O₃. While specific research on this compound is limited in publicly accessible literature, its structural analog, 2-methyltetrahydrofuran (2-MeTHF), is a well-documented and widely used green solvent, often replacing tetrahydrofuran (THF) in various chemical processes due to its higher stability and derivation from renewable resources.[1][2] The primary documented application of this compound is as a key intermediate in the synthesis of Mefruside, a diuretic medication. This guide aims to provide a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthesis, and its role in the production of Mefruside.

Physicochemical and Safety Data

Quantitative data for this compound is not extensively available. The following table summarizes known and predicted data for the compound and its corresponding carboxylic acid, 2-Methyl-tetrahydrofuran-2-carboxylic acid (CAS: 61449-65-8).

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | - |

| Molecular Weight | 144.17 g/mol | - |

| Boiling Point (Predicted) | 239.6 ± 33.0 °C | [3] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.76 ± 0.20 | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in DMSO, Diethyl Ether | [3] |

| Appearance | Oil, Colourless | [3] |

| Hazard Codes | Xi (Irritant) | [3] |

Synthesis and Reactions

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a plausible synthetic route would involve the esterification of 2-methyltetrahydrofuran-2-carboxylic acid. This can be achieved through standard methods such as Fischer esterification, using methanol in the presence of an acid catalyst.

Application in Drug Development: Synthesis of Mefruside

The primary documented use of this compound is as a precursor in the synthesis of Mefruside, a diuretic used in the treatment of edema and hypertension. The synthesis involves a multi-step process starting from the reduction of the ester to the corresponding amine, followed by reaction with a sulfonyl chloride.

Experimental Protocol: Synthesis of Mefruside from this compound (Proposed)

-

Step 1: Reduction to (Tetrahydro-2-methyl-2-furanyl)methanamine. this compound is reduced to the corresponding primary amine. A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.

-

Step 2: N-Methylation. The resulting primary amine is then methylated to form N-methyl-(tetrahydro-2-methyl-2-furanyl)methanamine. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium borohydride) or by reaction with a methylating agent like methyl iodide.

-

Step 3: Sulfonamide Formation. The final step is the reaction of the N-methylated amine with 4-chloro-3-(sulfamoyl)benzene-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct. This reaction forms the desired Mefruside product. The crude product can then be purified by recrystallization.

Spectroscopic Data

Reactions of Tetrahydrofuran Carboxylates

The chemistry of tetrahydrofuran carboxylates is analogous to other esters and cyclic ethers. Key reactions include:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and methanol.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can yield a different ester.

-

Reduction: As mentioned in the synthesis of Mefruside, the ester can be reduced to the corresponding primary alcohol using strong reducing agents.

-

Ring-Opening Reactions: Under certain catalytic conditions, the tetrahydrofuran ring can undergo oxidative cleavage. For instance, diiron complexes can catalyze the oxidative ring-opening of THF.[5][6] While this has been demonstrated on the parent THF, similar reactivity could be possible for its derivatives.

References

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [amp.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Methyl 2-Methyltetrahydrofuran-2-carboxylate: A Technical Overview

Absence of Direct Data and Analysis of Related Compounds

A comprehensive search of publicly available scientific databases and literature reveals a lack of specific spectroscopic data (NMR, IR, MS) for Methyl 2-Methyltetrahydrofuran-2-carboxylate. This suggests that while the compound may be synthesized and used in specific research or industrial contexts, its detailed analytical characterization has not been widely published.

This technical guide, therefore, provides a detailed analysis of closely related and structurally significant compounds: 2-Methyltetrahydrofuran and Methyl tetrahydrofuran-2-carboxylate . The spectroscopic data for these analogues offer valuable insights into the expected spectral characteristics of the target molecule, providing a foundational reference for researchers, scientists, and drug development professionals.

Spectroscopic Data of 2-Methyltetrahydrofuran

2-Methyltetrahydrofuran is a key structural component of the target molecule, differing by the absence of the carboxylate group at the 2-position. Its spectroscopic data are well-documented.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum of 2-Methyltetrahydrofuran

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 3.7 | m | 1H | H-5a |

| ~3.7 - 3.5 | m | 1H | H-5b |

| ~3.3 | m | 1H | H-2 |

| ~1.9 - 1.7 | m | 2H | H-3 |

| ~1.6 - 1.4 | m | 2H | H-4 |

| ~1.2 | d | 3H | CH₃ |

¹³C NMR Spectrum of 2-Methyltetrahydrofuran [1]

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | C-2 |

| ~67.0 | C-5 |

| ~35.0 | C-3 |

| ~26.0 | C-4 |

| ~21.0 | CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Methyltetrahydrofuran is characterized by the following significant absorption bands.[2]

IR Absorption Bands of 2-Methyltetrahydrofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretching (alkane) |

| 1080 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of 2-Methyltetrahydrofuran shows a molecular ion peak and characteristic fragmentation patterns.[3]

Mass Spectrum of 2-Methyltetrahydrofuran

| m/z | Relative Intensity (%) | Assignment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CH₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Spectroscopic Data of Methyl tetrahydrofuran-2-carboxylate

Physical and Chemical Properties of Methyl tetrahydrofuran-2-carboxylate [4][5]

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to brown clear liquid |

| Boiling Point | 180 °C / 680 mmHg |

| Density | 1.11 g/mL |

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of the analyte is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The solution is then transferred to an NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.

-

Data Acquisition :

-

¹H NMR : The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Liquids : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

-

Solids : The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a few drops of a mulling agent (e.g., Nujol).

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition : The prepared sample is placed in the instrument's sample compartment. A beam of infrared radiation is passed through the sample, and the transmitted radiation is detected. An interferogram is generated, which is then mathematically converted to a spectrum. A background spectrum of the empty sample holder (or pure solvent) is typically recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Volatile Compounds : The sample can be introduced via a gas chromatograph (GC-MS) or by direct injection into the ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam.[8]

-

Non-Volatile Compounds : Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.[9]

-

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[8]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the target compound, this compound, and the two related compounds for which spectroscopic data have been discussed.

References

- 1. 2-Methyltetrahydrofuran(96-47-9) 13C NMR [m.chemicalbook.com]

- 2. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]

- 3. 2-Methyltetrahydrofuran(96-47-9) MS [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to Methyl 2-Methyltetrahydrofuran-2-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyltetrahydrofuran-2-carboxylate is a specialty chemical with potential applications in organic synthesis and pharmaceutical development. While its specific discovery and detailed historical timeline are not extensively documented in publicly available literature, its structural components—the 2-methyltetrahydrofuran core and the methyl ester group at a quaternary carbon—suggest a rich area for chemical exploration. This technical guide provides a comprehensive overview of the compound, drawing on data from closely related analogs and established synthetic methodologies. We present its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and potential applications, particularly in medicinal chemistry, where its parent carboxylic acid has been noted for its use in treating parasitic diseases.[1] This document serves as a foundational resource for researchers interested in the synthesis and utilization of this and similar substituted tetrahydrofuran derivatives.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry and materials science. The introduction of a methyl group at the 2-position, creating 2-methyltetrahydrofuran (2-MeTHF), has garnered significant attention as a bio-based, green solvent alternative to tetrahydrofuran (THF).[2][3][4] Further functionalization of this ring system, such as the introduction of a carboxylate group, opens avenues for the creation of novel building blocks for drug discovery and fine chemical synthesis. This guide focuses on this compound, a derivative with a sterically hindered ester functional group.

Physicochemical Properties

Due to the limited direct data on this compound, the following tables summarize the known properties of its constituent precursor, 2-Methyltetrahydrofuran-2-carboxylic acid, and the closely related analog, Methyl tetrahydrofuran-2-carboxylate. These values provide a reasonable estimation of the expected properties of the target compound.

Table 1: Properties of 2-Methyltetrahydrofuran-2-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 61449-65-8 | [1][5] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Boiling Point (Predicted) | 239.6 ± 33.0 °C | [1][5] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 3.76 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1][5] |

| Solubility | Soluble in DMSO, Diethyl Ether | [1] |

| Appearance | Colourless Oil | [1] |

Table 2: Properties of Methyl tetrahydrofuran-2-carboxylate

| Property | Value | Reference |

| CAS Number | 37443-42-8 | |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Purity | >98.0% (GC) | |

| Appearance | Colorless to Brown clear liquid |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in two main stages: the formation of the 2-methyltetrahydrofuran-2-carboxylic acid core, followed by the esterification of the sterically hindered carboxylic acid.

Synthesis of the 2-Methyltetrahydrofuran Core

The 2-methyltetrahydrofuran (2-MeTHF) scaffold is accessible from renewable biomass sources, primarily through the hydrogenation of furfural or levulinic acid.[2][3][4]

Proposed Synthesis of this compound

A plausible synthetic route to the target compound involves the α-methylation of a suitable tetrahydrofuran-2-carboxylate precursor, followed by esterification. Alternatively, the synthesis can start from a precursor that already contains the quaternary carbon center.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of Methyl 2-Methyltetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyltetrahydrofuran-2-carboxylate is a chiral heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its rigid tetrahydrofuran scaffold, substituted with a chiral quaternary center, makes it a valuable building block for the synthesis of complex molecules with specific stereochemical requirements. The precise arrangement of the methyl and carboxylate groups at the C2 position dictates the molecule's three-dimensional structure and, consequently, its biological activity and physical properties. This guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of the enantiomers of this compound.

Stereochemistry of this compound

The core of this compound's stereochemistry lies in the chiral center at the C2 position of the tetrahydrofuran ring. The presence of four different substituents (the oxygen atom of the ring, the C3 methylene group of the ring, a methyl group, and a methyl carboxylate group) results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Caption: The (R) and (S) enantiomers of this compound.

The absolute configuration of each enantiomer is crucial for its interaction with other chiral molecules, such as enzymes and receptors in biological systems. Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis that directly yields one enantiomer in excess.

Racemic Synthesis

-

Cycloaddition Reactions: [3+2] cycloadditions of trimethylenemethane with ketones can yield 2,2-disubstituted tetrahydrofurans.

-

Grignard Reactions: The addition of a Grignard reagent to a γ-chloro ketone followed by intramolecular cyclization is a viable route.

-

Cyclization of Diols: Dehydrative cyclization of appropriate 1,4-diols can also form the tetrahydrofuran ring.

A plausible synthetic pathway to the precursor, 2-methyltetrahydrofuran-2-carboxylic acid, could involve the alkylation of a cyclic ketone followed by a Baeyer-Villiger oxidation and subsequent functional group manipulations.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically enriched or pure this compound is essential for its application in pharmaceuticals and as a chiral building block.

Chiral Resolution of 2-Methyltetrahydrofuran-2-carboxylic Acid:

A key method for obtaining the enantiomers of the corresponding carboxylic acid involves classical resolution. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

While a detailed experimental protocol for the resolution of 2-methyltetrahydrofuran-2-carboxylic acid is described in a German patent, the specifics of this patent are not widely available in public databases. However, the general principles of such a resolution can be outlined.

General Experimental Protocol for Chiral Resolution (Hypothetical, based on similar resolutions):

-

Salt Formation: A solution of racemic 2-methyltetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a stoichiometric amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine).

-

Fractional Crystallization: The solution is allowed to cool, inducing the crystallization of the less soluble diastereomeric salt. The solid is collected by filtration.

-

Purification: The collected salt is recrystallized one or more times from a suitable solvent to enhance its diastereomeric purity.

-

Liberation of the Enantiopure Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer.

-

Isolation of the Second Enantiomer: The mother liquor from the initial crystallization, now enriched in the more soluble diastereomeric salt, is treated with acid to recover the other enantiomer of the carboxylic acid. This can be further purified or subjected to resolution with the opposite enantiomer of the chiral amine.

-

Esterification: The enantiopure carboxylic acid is then esterified to yield the corresponding methyl ester, for example, by reaction with methanol in the presence of an acid catalyst or by using a milder esterification agent like diazomethane.

Caption: General workflow for the chiral resolution of 2-methyltetrahydrofuran-2-carboxylic acid.

Characterization of Stereoisomers

The characterization of the individual enantiomers of this compound relies on a combination of spectroscopic and chiroptical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the connectivity and chemical environment of the hydrogen atoms in the molecule. Key signals would include those for the methyl group on the ring, the ester methyl group, and the protons on the tetrahydrofuran ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals would be expected for the quaternary carbon at C2, the carbonyl carbon of the ester, the two methyl carbons, and the carbons of the tetrahydrofuran ring.

While the standard ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical, the use of chiral shift reagents can be employed to differentiate them. These reagents form diastereomeric complexes with the enantiomers, leading to observable differences in the chemical shifts of their NMR signals. This technique is also valuable for determining the enantiomeric excess (e.e.) of a sample.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of moieties such as the methoxy group or the entire ester group. The mass spectra of the enantiomers are identical.

Chiroptical Methods

Polarimetry:

This technique measures the rotation of plane-polarized light by a chiral molecule. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. While specific rotation values for the enantiomers of this compound are not readily found in the literature, they would be expected to be non-zero and equal in magnitude but opposite in sign.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their ratio in a mixture. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available and could be screened for the optimal separation of the enantiomers of this compound.

Quantitative Data

Due to the limited availability of public data for this specific molecule, a comprehensive table of quantitative data cannot be compiled at this time. The following table outlines the expected data points that would be crucial for the characterization of the enantiomers.

| Property | (R)-Enantiomer | (S)-Enantiomer | Notes |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 | 144.17 | |

| Specific Rotation [α] | + value | - value | Value is dependent on solvent, temperature, and wavelength. Expected to be equal and opposite. |

| ¹H NMR (ppm) | Identical | Identical | In a non-chiral solvent. Differentiable with chiral shift reagents. |

| ¹³C NMR (ppm) | Identical | Identical | In a non-chiral solvent. Differentiable with chiral shift reagents. |

| Chiral HPLC Retention Time | t₁ | t₂ | Dependent on the specific chiral column and mobile phase used. t₁ ≠ t₂ for successful separation. |

Conclusion

This compound is a valuable chiral building block with significant potential in various fields of chemical synthesis. While detailed experimental protocols and comprehensive characterization data for its individual enantiomers are not widely disseminated in the public domain, this guide has outlined the key principles of its stereochemistry, potential synthetic routes based on established methodologies for similar compounds, and the analytical techniques required for its characterization. The chiral resolution of the corresponding carboxylic acid stands as a primary method for accessing the enantiopure forms of this important molecule. Further research and publication of detailed experimental procedures and spectroscopic data would greatly benefit the scientific community, particularly those in drug development and asymmetric synthesis.

An In-Depth Technical Guide to the Solubility of Methyl 2-Methyltetrahydrofuran-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methyltetrahydrofuran-2-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including pharmaceutical and agrochemical development.

Introduction to this compound

This compound is a heterocyclic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted tetrahydrofuran ring, imparts unique physicochemical properties that are of interest in the development of novel chemical entities. Understanding its solubility in a range of organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

Note: "Soluble" indicates that the compound dissolves in the specified solvent under standard laboratory conditions. The absence of a solvent from this list does not necessarily imply insolubility but rather a lack of available data.

For the related compound, 2-methyltetrahydrofuran-2-carboxylic acid, it has been noted to be soluble in dimethyl sulfoxide (DMSO) and diethyl ether[1]. This may suggest that the methyl ester derivative also exhibits solubility in these solvents.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a robust and reliable experimental protocol is essential for researchers to determine the solubility of this compound in their specific solvent systems of interest. The following section outlines a detailed gravimetric method, a widely accepted and accurate technique for determining the solubility of a solid or liquid solute in a solvent.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute at a constant temperature, taking a known mass or volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solute. This allows for a direct and accurate measurement of the mass of solute dissolved in a given mass or volume of the solvent.[2][3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or desiccator

-

Calibrated thermometer

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the desired organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a precise volume (e.g., 1 or 2 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of nitrogen can be used to facilitate evaporation at ambient temperature.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating complete solvent removal.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent ( g/100 g).

-

Mass of solute (m_solute): Final mass of the dish with solute - Initial mass of the empty dish.

-

Mass of solvent (m_solvent): Mass of the filtered saturated solution - Mass of the solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer esterification of the corresponding carboxylic acid, 2-methyltetrahydrofuran-2-carboxylic acid, with methanol in the presence of an acid catalyst.[5][6][7][8][9]

Reaction Scheme:

2-Methyltetrahydrofuran-2-carboxylic acid + Methanol ⇌ this compound + Water

This is a reversible reaction, and to drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is often used, and/or the water formed during the reaction is removed.[5][7][8]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in common solvents like chloroform, dichloromethane, ethyl acetate, and methanol makes it a versatile intermediate in organic synthesis. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable experimental protocol. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures would be highly beneficial to the scientific community, particularly for those in drug development and process chemistry.

References

- 1. 2-METHYL-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID CAS#: 61449-65-8 [m.chemicalbook.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Stability and Reactivity of Methyl 2-Methyltetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyltetrahydrofuran-2-carboxylate is a heterocyclic ester of significant interest in synthetic chemistry, serving as a potential building block in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a fully substituted stereocenter at the 2-position of the tetrahydrofuran ring, presents unique characteristics in terms of stability and reactivity. This technical guide provides a comprehensive overview of the available information and predicted chemical behavior of this compound, focusing on its synthesis, stability under various conditions, and expected reactivity patterns. The content herein is curated to support researchers and professionals in anticipating the behavior of this molecule in experimental settings and designing synthetic strategies.

Physicochemical Properties

While specific experimental data for this compound is limited, its general properties can be inferred from its structure and comparison with analogous compounds.

| Property | Value/Information | Source/Analogy |

| Molecular Formula | C₇H₁₂O₃ | - |

| Molecular Weight | 144.17 g/mol | - |

| Appearance | Expected to be a colorless liquid | Analogy with similar esters |

| Boiling Point | Estimated to be in the range of 180-200 °C | Analogy with substituted tetrahydrofurans and esters of similar molecular weight |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols) and have limited solubility in water. | General solubility of esters and ethers |

| Storage | Recommended to be stored in a cool, dry place away from strong acids and bases. | General chemical storage guidelines |

Synthesis

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-Methyltetrahydrofuran-2-carboxylic acid (CAS No: 61449-65-8).

Proposed Synthetic Pathway: Fischer Esterification

The Ubiquitous Presence of 2-Methyltetrahydrofuran Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methyltetrahydrofuran moiety, a five-membered cyclic ether, is a recurring structural motif in a diverse array of naturally occurring compounds. While 2-methyltetrahydrofuran (2-MeTHF) itself is largely recognized as a bio-derived solvent, its derivatives are found in various natural sources, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of 2-methyltetrahydrofuran derivatives, with a particular focus on the prominent class of tetrahydrofuran lignans. The guide details their biosynthesis, natural sources, biological activities, and the experimental methodologies for their isolation and characterization.

Biosynthesis of Tetrahydrofuran Lignans

The biosynthesis of tetrahydrofuran lignans, a major class of naturally occurring 2-methyltetrahydrofuran derivatives, originates from the phenylpropanoid pathway. The key step involves the oxidative coupling of two monolignol units, such as coniferyl alcohol or sinapyl alcohol. This reaction is mediated by laccases or peroxidases and is guided by dirigent proteins (DIRs), which control the stereoselectivity of the coupling to form specific lignan precursors like pinoresinol. Subsequent enzymatic modifications, including reduction and cyclization, lead to the formation of the tetrahydrofuran ring and the diverse array of furanolignans found in nature.[1][2][3]

Natural Sources and Quantitative Data

Tetrahydrofuran lignans have been isolated from a wide variety of plant species. Notable sources include plants from the genera Virola, Zanthoxylum, Magnolia, and Viburnum. The concentration of these compounds can vary significantly depending on the plant species, the part of the plant used, and the geographical location.

| Compound Class | Plant Source | Plant Part | Compound Examples | Concentration/Yield | Reference(s) |

| Tetrahydrofuran Lignans | Magnolia biondii | Flower buds | Magnolin, Epimagnolin A, Fargesin, Pinoresinol dimethyl ether | Magnolin: 4.69-9.15%Epimagnolin A: 0.91-2.47%Fargesin: 0.24-0.79%Pinoresinol dimethyl ether: 1.92-4.78% | [4] |

| Furofuran Lignans | Zanthoxylum armatum | Leaves | Zanthonin, Methylxanthoxylol | - | [5] |

| Tetrahydrofuran Lignans | Virola surinamensis | Twigs, Leaves | Verrucosin, Grandisin | - | [6][7] |

| Tetrahydrofuran Lignans | Zanthoxylum planispinum | Roots | Zanthplanispine | - | [8] |

| Tetrahydrofuran Lignans | Viburnum betulifolium | Aerial parts | Betulifolium A-D | - | [3] |

Biological Activities and Signaling Pathways

Naturally occurring 2-methyltetrahydrofuran derivatives, particularly tetrahydrofuran lignans, exhibit a broad range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Many tetrahydrofuran lignans have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New Lignan from the Leaves of Zanthoxylum armatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids and lignans from Virola surinamensis twigs and their in vitro activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Unusual Tetrahydrofuran Lignan from the Roots of Zanthoxylum planispinum and the Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 2-Methyltetrahydrofuran-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyltetrahydrofuran-2-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a chiral center and a reactive ester group, makes it an attractive starting material for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The tetrahydrofuran ring system is a common motif in many biologically active compounds. The corresponding carboxylic acid, 2-methyltetrahydrofuran-2-carboxylic acid, is noted as a derivative used in the treatment of parasitic diseases, suggesting the importance of its ester precursor in the synthesis of such agents.[2] Furthermore, this compound is an intermediate in the synthesis of Mefruside, a diuretic used for treating edema and hypertension.[3]

While detailed experimental protocols for many reactions involving this compound are not extensively reported in publicly accessible literature, this document provides an overview of its applications, physicochemical properties, and representative experimental protocols for its common transformations. These protocols are based on established principles of organic chemistry and are intended to serve as a starting point for laboratory experimentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety considerations, and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 1218915-91-3 | [3] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 180 °C @ 680 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index | n20/D 1.44 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | 2 - 8 °C | [1] |

Applications in Organic Synthesis

This compound is primarily utilized as a synthetic intermediate. Its key reactive sites are the ester functionality and potentially the protons on the carbon atom adjacent to the ester group (α-position).

Key Applications Include:

-

Precursor to 2-Methyltetrahydrofuran-2-carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, a valuable building block for further functionalization, such as amide bond formation.

-

Synthesis of Heterocyclic Compounds: The tetrahydrofuran core is a privileged scaffold in medicinal chemistry. The ester group allows for the introduction of various substituents and the construction of more complex heterocyclic systems.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): As noted, it is an intermediate in the synthesis of the diuretic Mefruside.[3] The related (R)-tetrahydrofuran-2-carboxylic acid is a key intermediate in the production of the antibiotic Faropenem sodium and the antiviral Baloxavir Marboxil, highlighting the importance of this structural class in drug development.[4]

Experimental Protocols

The following are representative protocols for common transformations of this compound. These are intended as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Hydrolysis to 2-Methyltetrahydrofuran-2-carboxylic Acid

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 130.14 | 5.00 g | 38.4 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.84 g | 46.1 |

| Methanol (MeOH) | - | 50 mL | - |

| Water (H₂O) | - | 50 mL | - |

| 2M Hydrochloric Acid (HCl) | - | As needed | - |

| Diethyl Ether (Et₂O) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.00 g, 38.4 mmol) in methanol (50 mL).

-

In a separate beaker, dissolve sodium hydroxide (1.84 g, 46.1 mmol) in water (50 mL).

-

Add the sodium hydroxide solution to the flask containing the ester.

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyltetrahydrofuran-2-carboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram:

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Representative Reaction with a Grignard Reagent

This protocol provides a general procedure for the reaction of this compound with a Grignard reagent to form a tertiary alcohol. This is a hypothetical protocol to illustrate the utility of the ester in C-C bond formation. Grignard reactions are often performed in etheral solvents like THF or its greener alternative, 2-MeTHF.[5][6][7]

Reaction Scheme:

(Where R is an alkyl or aryl group)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 130.14 | 5.00 g | 38.4 |

| Phenylmagnesium Bromide (3.0 M in Et₂O) | - | 30.7 mL | 92.2 |

| Anhydrous Diethyl Ether (Et₂O) | - | 100 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve this compound (5.00 g, 38.4 mmol) in anhydrous diethyl ether (50 mL) and add it to the flask.

-

Cool the flask to 0 °C in an ice bath.

-

Add phenylmagnesium bromide solution (30.7 mL, 92.2 mmol) to the dropping funnel and add it dropwise to the stirred solution of the ester over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by column chromatography on silica gel.

Logical Relationship Diagram:

Caption: Logical flow for the synthesis of a tertiary alcohol from the title ester.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of molecules relevant to the pharmaceutical and agrochemical industries. While detailed, peer-reviewed synthetic protocols featuring this specific ester are not widely available, the representative procedures provided here for its hydrolysis and reaction with a Grignard reagent demonstrate its potential utility. These protocols, based on fundamental organic chemistry principles, offer a solid foundation for researchers to develop specific applications for this compound in their synthetic endeavors. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

References

Methyl 2-Methyltetrahydrofuran-2-carboxylate: A Chiral Building Block for Advanced Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction